2-Allyloxyethyl acrylate
Description
2-Allyloxyethyl acrylate is an acrylate ester monomer characterized by an allyloxy group attached to an ethyl acrylate backbone.
Properties
CAS No. |
7784-80-7 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-prop-2-enoxyethyl prop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-5-10-6-7-11-8(9)4-2/h3-4H,1-2,5-7H2 |
InChI Key |
AKSBCQNPVMRHRZ-UHFFFAOYSA-N |
SMILES |
C=CCOCCOC(=O)C=C |
Canonical SMILES |
C=CCOCCOC(=O)C=C |
Other CAS No. |
7784-80-7 |
Origin of Product |
United States |
Chemical Reactions Analysis
Free Radical Polymerization
AEA undergoes free radical polymerization via its acrylate group, forming linear polymers. Key observations include:
-
Propagation kinetics : The acrylate double bond reacts with propagating radicals, with rate constants comparable to other acrylates (e.g., at 60°C) .
-
Backbiting and β-scission : Intramolecular hydrogen abstraction (backbiting) generates mid-chain radicals, which undergo β-scission to form macromonomers. For n-butyl acrylate analogs, β-scission rates range from 12–140 s at 140°C .
Table 1: Polymerization Parameters for Acrylates
| Reaction Step | Rate Coefficient (s) | Activation Energy (kJ/mol) |
|---|---|---|
| Propagation | 25–30 | |
| Backbiting | 50–60 | |
| β-Scission | 80–100 |
Cyclopolymerization
The allyl ether group in AEA enables cyclization during polymerization, forming 5- or 6-membered rings. Computational studies on structurally similar monomers reveal:
-
DFT modeling : Methyl α-[(allyloxy)methyl]acrylate cyclizes via 5-membered rings with an activation barrier of 9.82 kcal/mol, favored by entropy .
-
Steric effects : The sp hybridization of C3 and C5 in the allyl group facilitates quasi-cyclic transition states .
Table 2: Cyclization vs. Propagation Energetics
| Monomer | Cyclization ΔG (kcal/mol) | Propagation ΔG (kcal/mol) |
|---|---|---|
| Methyl α-[(allyloxy)methyl]acrylate | 9.82 | 12.5 |
| Diallyl ether | 5.33 | 10.1 |
Chain Transfer Reactions
The allyl group participates in chain transfer, reducing polymer branching and shrinkage stress:
-
Silane-mediated transfer : Bis(trimethylsilyl)silane (DSiH) acts as a chain-transfer agent, delaying gelation () and increasing conversion at gelation () .
-
Stress reduction : Allyl sulfides decrease polymerization stress by 75% via thiyl radical sequestration and network rearrangement post-gelation .
Copolymerization
AEA copolymerizes with methacrylates, styrene, or silanes to tailor material properties:
-
Block copolymers : Radical polymerization with methyl acrylate yields epoxide-rich copolymers .
-
Hybrid networks : Silane-acrylate systems form crosslinked networks with tunable mechanical properties (e.g., storage modulus ) .
Table 3: Copolymerization Outcomes
| Comonomer | Key Effect | Application |
|---|---|---|
| Methyl acrylate | Epoxide retention | Adhesives, coatings |
| Silanes | Reduced shrinkage stress | Dental composites, 3D printing |
| Ethylene oxide | Micelle formation | Drug delivery systems |
Side Reactions and Stability
Comparison with Similar Compounds
Comparison with Similar Acrylate Compounds
The following table summarizes key properties, applications, and safety considerations for 2-Allyloxyethyl acrylate and structurally related acrylates, based on the provided evidence:
*Inferred from structural analogs.
Key Structural and Functional Differences:
- Allyl vs. Alkyl Substituents : Allyl acrylates (e.g., allyl acrylate, this compound) enable crosslinking via radical or thermal initiation, whereas alkyl-substituted acrylates (e.g., lauryl, 2-ethylhexyl) impart flexibility and hydrophobicity .
- Polarity : 2-Hydroxyethyl acrylate’s hydroxyl group increases polarity, making it suitable for hydrophilic polymers, whereas dicyclopentenyloxyethyl acrylate’s bulky group enhances hydrophobicity .
- Reactivity : Methoxyethyl and allyloxyethyl acrylates balance solubility and reactivity, favoring applications in coatings and photopolymers .
Research Findings on Acrylate Behavior
- Polymer Performance : Allyl-containing acrylates (e.g., this compound) enhance crosslink density in polymers, improving thermal stability and mechanical strength .
- Safety Profiles : Acrylates with smaller alkyl chains (e.g., 2-hydroxyethyl acrylate) exhibit higher acute toxicity compared to long-chain derivatives like lauryl acrylate .
- Environmental Impact : Proper containment during spills is critical for acrylates to prevent aquatic toxicity, as emphasized in safety protocols for 2-hydroxyethyl acrylate .
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